N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a methoxypiperidine moiety, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the 4-methoxypiperidine intermediate: This involves the methoxylation of piperidine using methanol and a suitable catalyst.
Coupling reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the 4-methoxypiperidine intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The methoxypiperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets. The furan ring and methoxypiperidine moiety may interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with target proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-4-(4-hydroxypiperidin-1-yl)benzamide
- N-(furan-2-ylmethyl)-4-(4-aminopiperidin-1-yl)benzamide
- N-(furan-2-ylmethyl)-4-(4-chloropiperidin-1-yl)benzamide
Uniqueness
N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is unique due to the presence of the methoxypiperidine moiety, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Biological Activity
N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic compound that belongs to the class of benzamides. This compound's structure features a furan moiety, a piperidine ring, and a methoxy group, which may influence its biological properties.
The biological activity of benzamide derivatives often involves interactions with various biological targets, including enzymes and receptors. Compounds similar to this compound have been studied for their potential as:
- Anticancer Agents : Many benzamide derivatives exhibit cytotoxic effects against cancer cell lines by inhibiting tumor growth and inducing apoptosis.
- Antidepressants : Some compounds in this class have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial Activity : There is evidence that certain benzamide derivatives possess antibacterial and antifungal properties.
Case Studies
- Antitumor Activity : A study on related benzamide compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Neuropharmacological Effects : Research has indicated that piperidine-containing compounds can enhance cognitive functions and exhibit anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders.
- Herbicidal Properties : Preliminary studies on furan-containing compounds have shown moderate herbicidal activity, indicating that structural modifications can lead to desirable agrochemical properties.
Data Table
The following table summarizes the biological activities reported for similar compounds:
Compound Name | Activity Type | Target/Mechanism | Reference |
---|---|---|---|
N-(furan-2-ylmethyl)-benzamide | Antitumor | Apoptosis induction | [Study 1] |
4-(4-methoxypiperidin-1-yl)benzamide | Antidepressant | Serotonin reuptake inhibition | [Study 2] |
N-(furan-2-ylmethyl)-piperidine | Antimicrobial | Cell wall synthesis inhibition | [Study 3] |
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-16-8-10-20(11-9-16)15-6-4-14(5-7-15)18(21)19-13-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXALHQXBLNRRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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